![molecular formula C20H11ClO3S B299255 2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B299255.png)
2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione, also known as DMFDI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. DMFDI belongs to the class of indene-1,3-dione derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of 2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound induces apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases that involve oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of 2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione is that it is a synthetic compound that can be easily synthesized in the laboratory. Additionally, this compound has been shown to possess a range of biological activities, which could make it useful in a range of medical research applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in medical research.
未来方向
There are several future directions for 2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione research. One potential direction is to investigate the use of this compound as a chemotherapy agent in animal models. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in medical research. Finally, there is potential for the development of this compound derivatives with improved biological activity and pharmacokinetic properties.
合成方法
The synthesis of 2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione involves a multi-step process that begins with the reaction of furfural with thiourea to form 5-[(furan-2-yl)methylene]thiourea. This intermediate is then reacted with 4-chlorobenzene-1-thiol in the presence of a base to yield 5-[(4-chlorophenyl)sulfanyl]-2-furfural. Finally, the indene-1,3-dione moiety is added to the molecule through a Knoevenagel condensation reaction with 5-[(4-chlorophenyl)sulfanyl]-2-furfural to produce this compound.
科学研究应用
2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione has been shown to possess a range of biological activities that make it a promising candidate for medical research. One of the most significant applications of this compound is its potential as an anticancer agent. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for chemotherapy. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases that involve oxidative stress and inflammation.
属性
分子式 |
C20H11ClO3S |
|---|---|
分子量 |
366.8 g/mol |
IUPAC 名称 |
2-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C20H11ClO3S/c21-12-5-8-14(9-6-12)25-18-10-7-13(24-18)11-17-19(22)15-3-1-2-4-16(15)20(17)23/h1-11H |
InChI 键 |
HVPONMCGINIUOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)C2=O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299172.png)
![2-{2,5-dimethyl-3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299173.png)
![2-{3-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299175.png)
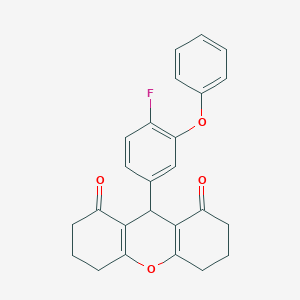

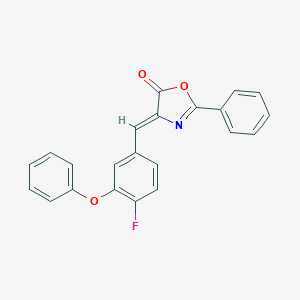
![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)
![4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299183.png)
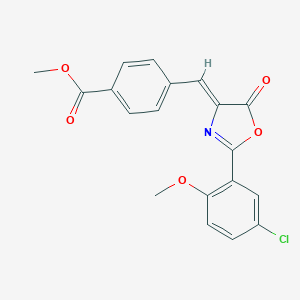
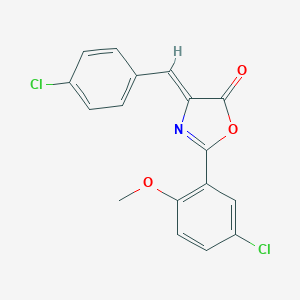
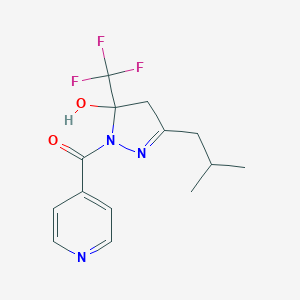
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299192.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B299193.png)
![(5Z)-2-anilino-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299194.png)